Cipatinib -

Cipatinib

Catalog Number: EVT-264935
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cipatinib is an oral tyrosine kinase inhibitor targeting both HER-1 and HER-2 receptors.
Overview

Cipatinib is a novel dual tyrosine kinase inhibitor primarily targeting the epidermal growth factor receptor and human epidermal growth factor receptor 2. It has been investigated for its efficacy in treating advanced breast cancer, particularly in patients with HER2-positive tumors. The compound emerged from ongoing research into targeted therapies for cancer, addressing the need for effective treatments with manageable side effects.

Source and Classification

Cipatinib is classified as a small molecule drug within the category of targeted therapies. It is specifically designed to inhibit the activity of tyrosine kinases involved in the signaling pathways that promote cell proliferation and survival in cancer cells. Its development is part of a broader effort to create more effective and less toxic cancer treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cipatinib involves several chemical reactions that incorporate various functional groups to achieve the desired pharmacological properties. The initial synthesis begins with the condensation of specific aniline derivatives, followed by a series of nucleophilic substitutions and coupling reactions that build the complex molecular structure.

  1. Starting Materials: The synthesis typically starts with N-(3-hydroxyphenyl)-2-propenamide as a key precursor.
  2. Reagents: Potassium carbonate is commonly used as a base in dimethyl sulfoxide during the initial reaction stages.
  3. Intermediate Compounds: Various intermediates are formed through nucleophilic aromatic substitutions, leading to the final product through careful control of reaction conditions, including temperature and solvent choice.

The detailed synthetic route includes multiple steps that facilitate the introduction of necessary functional groups while maintaining high yield and purity of the final compound .

Molecular Structure Analysis

Structure and Data

Cipatinib's molecular structure is characterized by its complex arrangement of carbon, nitrogen, oxygen, and other atoms that form its active sites. The compound's structure can be represented as follows:

  • Molecular Formula: C20_{20}H21_{21}N3_{3}O
  • Molecular Weight: Approximately 335.4 g/mol

The structural features include:

  • A central aromatic system contributing to its binding affinity.
  • Functional groups that enhance its solubility and interaction with target receptors.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of Cipatinib during its synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Cipatinib undergoes several key chemical reactions during its synthesis:

  1. Condensation Reaction: The initial step involves a condensation reaction between aniline derivatives and other reagents to form an intermediate compound.
  2. Nucleophilic Substitution: Subsequent nucleophilic substitutions introduce various functional groups necessary for its biological activity.
  3. Deprotection Steps: Certain protective groups are removed under acidic conditions to reveal active sites on the molecule.

These reactions are carefully controlled to optimize yield and minimize byproducts, ensuring that each step contributes effectively to the final product .

Mechanism of Action

Process and Data

Cipatinib exerts its therapeutic effects primarily through inhibition of tyrosine kinase activity associated with epidermal growth factor receptor and human epidermal growth factor receptor 2. This inhibition disrupts downstream signaling pathways that promote cell division and survival in cancer cells.

  1. Binding Affinity: Cipatinib binds competitively to the ATP-binding site of these receptors, preventing phosphorylation events that lead to activation.
  2. Cellular Effects: By inhibiting these pathways, Cipatinib induces apoptosis (programmed cell death) in cancer cells while sparing normal cells, which typically have lower levels of these receptors.

Clinical studies have shown promising results regarding its safety profile, with manageable side effects compared to traditional chemotherapeutics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cipatinib exhibits several important physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited water solubility.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range indicative of solid-state stability.

These properties are crucial for formulation development and determining appropriate dosing regimens in clinical settings .

Applications

Scientific Uses

Cipatinib's primary application lies in oncology, specifically for treating HER2-positive breast cancer. Its development represents an important advancement in targeted cancer therapies, allowing for more personalized treatment strategies based on tumor biology.

  1. Clinical Trials: Phase I clinical trials have demonstrated its safety profile, leading to further investigations into optimal dosing strategies and combination therapies with other anticancer agents.
  2. Research Potential: Beyond breast cancer, ongoing research explores Cipatinib's potential effectiveness against other malignancies expressing similar receptor profiles.

The compound exemplifies the shift towards precision medicine in oncology, aiming to improve patient outcomes through targeted interventions .

Introduction to Cipatinib in Targeted Cancer Therapy

Role of Dual EGFR/HER2 Tyrosine Kinase Inhibition in Oncology

Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu) are receptor tyrosine kinases (RTKs) that drive oncogenic signaling in multiple solid tumors. Ligand binding induces receptor dimerization, autophosphorylation of tyrosine residues, and activation of downstream pathways (e.g., PI3K/AKT, RAS/MAPK) that regulate cancer cell proliferation, survival, and metastasis [2] [10]. Dual EGFR/HER2 inhibitors like Cipatinib simultaneously disrupt signaling through both receptors, offering broader pathway suppression than single-target agents. This is critical because:

  • Co-expression Dynamics: HER2 acts as the preferred dimerization partner for EGFR, creating hyperactive signaling complexes with enhanced oncogenicity [3].
  • Therapeutic Escape: Selective EGFR inhibition often triggers compensatory HER2 activation, driving resistance [6].
  • Blood-Brain Barrier Penetration: Small-molecule tyrosine kinase inhibitors (TKIs) like Cipatinib can target CNS metastases, unlike monoclonal antibodies [5].

Table 1: Key Signaling Pathways Modulated by EGFR/HER2 Inhibition

PathwayBiological RoleImpact of Dual Inhibition
PI3K/AKT/mTORCell survival, metabolismInduces apoptosis in tumor cells
RAS/RAF/MEK/ERKProliferation, differentiationSuppresses uncontrolled growth
JAK/STATImmune evasion, inflammationModulates tumor microenvironment
Src/FAKMigration, invasionReduces metastatic potential

Preclinical studies confirm that dual blockade synergistically suppresses tumor growth in EGFR/HER2-overexpressing models, including breast, lung, and gastric cancers [2] .

Historical Development of Quinazoline-Based TKIs and Cipatinib's Emergence

Quinazoline derivatives form the backbone of reversible EGFR/HER2 inhibitors due to their ability to competitively bind the ATP pocket of kinase domains. Key milestones include:

  • First-Generation Agents: Gefitinib (EGFR-selective) demonstrated clinical efficacy but limited activity against HER2-driven tumors [6].
  • Dual-Target Optimization: Lapatinib (approved 2007) established the quinazoline core as a viable scaffold for EGFR/HER2 dual inhibition, though its utility was constrained by cardiac toxicity and variable CNS penetration [2] [5].
  • Cipatinib's Structural Innovation: Cipatinib retains the quinazoline backbone but incorporates optimized substitutions enhancing potency against both EGFR (Ki: 3 nM) and HER2 (Ki: 13 nM). Preclinical studies showed 10-fold greater efficacy than lapatinib in HER2-amplified xenograft models [2].

Table 2: Evolution of Quinazoline-Based Dual EGFR/HER2 Inhibitors

CompoundTarget SpecificityKey LimitationsCipatinib Advancements
GefitinibEGFRMinimal HER2 activityBalanced EGFR/HER2 inhibition
ErlotinibEGFRHER2 bypass resistanceHigh-affinity HER2 binding (Ki: 13 nM)
LapatinibEGFR/HER2Cardiac toxicity, moderate CNS penetrationImproved kinase selectivity, reduced off-target effects
CipatinibEGFR/HER2Under clinical investigationSuperior IC50 in HER2+ models

Cipatinib emerged from systematic structure-activity relationship (SAR) studies aiming to enhance kinase selectivity and metabolic stability while reducing off-target interactions [2] [7].

Preclinical Rationale for Targeting EGFR/HER2 Overexpression in Solid Tumors

EGFR/HER2 overexpression or dysregulation occurs in 15–30% of solid tumors, including breast, gastric, and non-small cell lung cancers (NSCLC) [2] . Cipatinib’s preclinical validation involved:

  • Cellular Efficacy: In HER2-positive cell lines (SK-OV-3, BT-474, Calu-3), Cipatinib inhibited phosphorylation of EGFR, HER2, and downstream effectors (AKT, ERK) at nanomolar concentrations (IC50: 0.5–4.1 nM). This resulted in G1/S cell-cycle arrest and apoptosis [2].
  • Xenograft Models: In HER2-amplified breast cancer xenografts, daily oral administration (10–50 mg/kg) caused dose-dependent tumor regression, with near-complete remission at higher doses [2].
  • Mechanistic Insights: Structural analyses reveal that Cipatinib stabilizes the inactive conformation of HER2 by binding a unique Gly-rich region adjacent to the ATP pocket, preventing allosteric activation seen in dimerized receptors [3].
  • Overcoming Resistance: Cipatinib retains activity against lapatinib-resistant cells with upregulated PI3K/AKT signaling, likely due to its superior HER2 affinity [6].

Table 3: Preclinical Efficacy of Cipatinib in Tumor Models

Model SystemEGFR/HER2 StatusCipatinib IC50/EC50Key Outcomes
BT-474 cellsHER2 3+0.5 nM>90% growth inhibition at 10 nM
Calu-3 xenograftsEGFR+/HER2+4.1 nM85% tumor volume reduction (vs. vehicle)
SK-OV-3 cellsHER2-amplified2.8 nMCaspase-3 activation (apoptosis induction)

These data position Cipatinib as a high-potency therapeutic option for tumors driven by EGFR/HER2 aberrations [2] [3].

Properties

Product Name

Cipatinib

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

Cipatinib.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.